Association with CB1 Receptor Antagonism vs. Unsubstituted Azetidine
3-Pentan-3-ylazetidine;hydrochloride is a structural building block that maps to a series of patented heterocyclic-substituted 3-alkyl azetidine derivatives with defined biological activity as CB1 receptor antagonists [1]. In stark contrast, the unsubstituted parent compound, azetidine hydrochloride (CAS 36520-39-5), is a simple chemical reagent with no known or claimed target-specific biological activity. This represents a functional, class-level differentiation (bioactive drug scaffold vs. inert chemical reagent), although specific quantitative activity data for the target compound itself is not available in public literature [1].
| Evidence Dimension | Biological Target Association |
|---|---|
| Target Compound Data | Structural scaffold of patented CB1 antagonist series. |
| Comparator Or Baseline | Azetidine hydrochloride (CAS 36520-39-5): No known biological target. |
| Quantified Difference | Not available; qualitative functional difference. |
| Conditions | Patent record review (US7906652) and drug-target database analysis (DrugMAP) [1]. |
Why This Matters
For procurement decisions, this specifies that the compound is not a generic reagent but a building block for a defined, bioactive chemotype, guiding its selection over unsubstituted azetidine for medicinal chemistry projects targeting CB1.
- [1] DrugMAP. Details of the Drug-Related molecule(s) Interaction Atlas: Heterocyclic-substituted 3-alkyl azetidine derivative 3. Accessed April 30, 2026. https://drugmap.idrblab.net/data/drug-molecule-expression/details/DMO1Y30 View Source
